molecular formula C5H5NO2S2 B2444623 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide CAS No. 571155-23-2

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B2444623
CAS No.: 571155-23-2
M. Wt: 175.22
InChI Key: CBOYHLGOMXRMGE-UHFFFAOYSA-N
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Description

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C5H5NO2S2 and a molecular weight of 175.23 g/mol It is a derivative of thiophene, characterized by the presence of an isothiocyanate group and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide can be synthesized through the oxidation of 2,3-dihydrothiophene using suitable oxidizing agents such as potassium persulfate or oxalyl peroxide . The reaction typically involves the addition of the oxidizing agent to a solution of 2,3-dihydrothiophene under controlled temperature and pH conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Thioureas and related derivatives.

Scientific Research Applications

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide involves its ability to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the isothiocyanate group, which can form thiourea linkages with nucleophilic sites on biomolecules . The sulfone group also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an isothiocyanate group and a sulfone group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-isothiocyanato-2,5-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOYHLGOMXRMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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